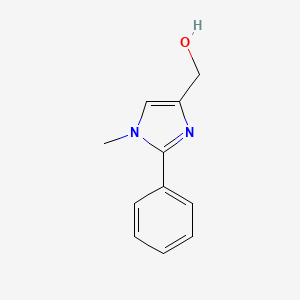

(1-methyl-2-phenyl-1H-imidazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methyl-2-phenylimidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-7-10(8-14)12-11(13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWFFOBIEGIMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543649 | |

| Record name | (1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99280-78-1 | |

| Record name | (1-Methyl-2-phenyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2 Phenyl 1h Imidazol 4 Yl Methanol and Analogous Imidazole Alcohols

Strategies for Imidazole (B134444) Ring Formation

The foundational step in the synthesis is the construction of the imidazole heterocycle. Several classic named reactions and cyclization approaches are available for this purpose, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials.

Condensation Reactions (e.g., Debus-Radziszewski Synthesis, Wallach Synthesis, Marckwald Synthesis)

Multi-component condensation reactions are highly efficient methods for creating substituted imidazoles in a single step.

The Debus-Radziszewski synthesis is a versatile and widely used method for preparing imidazoles. wikipedia.org This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and ammonia. slideshare.net The process is a multi-component reaction where all atoms from the precursors are incorporated into the final product, making it an atom-economical approach. mdpi.com For the synthesis of a 2-phenyl substituted imidazole, benzaldehyde would be used as the aldehyde component. pharmaguideline.com A key advantage is that by replacing ammonia with a primary amine, N-substituted imidazoles can be prepared directly. wikipedia.org Various catalysts and conditions, including microwave irradiation and the use of catalysts like silicotungstic acid, have been developed to improve yields and reduce reaction times. ijprajournal.com

The Wallach synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride to form chloroimidazoles, which are subsequently reduced. pharmaguideline.com This method is particularly useful for producing 1,2-disubstituted imidazoles. pharmaguideline.com

The Marckwald synthesis is another key method that typically involves the reaction of an α-amino ketone with a cyanate, isothiocyanate, or cyanamide. pharmaguideline.combaranlab.org This approach can be used to generate imidazolin-2-thiones which can then be dehydrogenated or desulfurized to yield the corresponding imidazole. pharmaguideline.comderpharmachemica.com

| Named Reaction | Key Reactants | Typical Product Type | Reference |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | 2,4,5-Trisubstituted Imidazoles | wikipedia.orgslideshare.net |

| Wallach Synthesis | N,N'-Disubstituted Oxamide, POCl₃ | 1,2-Disubstituted Chloroimidazoles | pharmaguideline.com |

| Marckwald Synthesis | α-Amino Ketone, Cyanate/Isothiocyanate | Imidazoles, Imidazole-2-thiones | pharmaguideline.combaranlab.org |

Cyclization Approaches from Precursors (e.g., α-halo ketones, aminonitriles)

Building the imidazole ring from linear precursors is a common and adaptable strategy. One prevalent method involves the reaction of α-halo ketones with formamide or amidines. nih.gov For instance, 2-bromoacetophenone derivatives can react with formamide to yield 4-phenyl-1H-imidazoles. nih.gov Similarly, α-amino ketones or aldehydes can be reacted with potassium thiocyanate to form 2-mercaptoimidazoles, which can subsequently be desulfurized. derpharmachemica.com Cyclization can also be achieved from α-acylaminoketones in the presence of ammonium acetate. derpharmachemica.com

Introduction and Regioselective Functionalization of Substituents

Once the imidazole core is formed, or during its formation, specific substituents must be introduced at the desired positions. For (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol, this involves methylation at N-1 and phenylation at C-2.

Methylation of Imidazole Nitrogen

The methylation of an NH-imidazole, such as 2-phenyl-1H-imidazole, presents a challenge of regioselectivity, as there are two nitrogen atoms available for alkylation. Direct alkylation often leads to a mixture of isomers. However, methods for regioselective N-methylation have been developed to favor the formation of the more sterically hindered isomer, which is often the less stable product. nih.gov These methods can employ mild reaction conditions to achieve high selectivity. nih.gov Biocatalytic approaches using engineered enzymes have also been shown to provide excellent regioselectivity on a preparative scale. researchgate.net

Phenylation and Other Arylation Techniques

The phenyl group at the C-2 position can be introduced in several ways. If not incorporated during the initial ring formation (e.g., using benzaldehyde in a Debus-Radziszewski reaction), it can be added via cross-coupling reactions. Modern methods often employ metal catalysts, such as nickel nanoparticles and cuprous iodide, to facilitate the coupling of an imidazole with an aryl halide like iodobenzene. google.com This approach allows for the synthesis of various 2-phenylimidazole compounds. google.com

Formation of the Hydroxymethyl Moiety at Position 4

The final key step is the introduction of the hydroxymethyl (-CH2OH) group at the C-4 position of the 1-methyl-2-phenyl-1H-imidazole intermediate. A common and effective strategy involves a two-step process: formylation followed by reduction.

First, a formyl group (-CHO) is introduced at the C-4 position. This can be achieved through reactions like the Vilsmeier-Haack reaction on a suitable imidazole precursor. researchgate.net Alternatively, lithiation of the C-4 position followed by quenching with a formylating agent like dimethylformamide (DMF) can be used. nih.gov

| Transformation | Precursor | Reagent(s) | Yield |

|---|---|---|---|

| Reduction to Alcohol | 1-methyl-1H-5-formyl-imidazole | Lithium aluminum hydride (LiAlH₄) in THF | 80% |

| Reduction to Alcohol | Ethyl 1-Methylimidazole-5-carboxylate | Lithium aluminum hydride (LiAlH₄) in THF | 73% |

Reduction of Carbaldehyde Precursors

Commonly employed reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol under ambient conditions. For instance, C-2 aroyl substituted imidazole derivatives can be dissolved in methanol and treated with NaBH₄ to yield the corresponding methanol derivatives over 24 hours. nih.gov This approach is suitable for substrates with other reducible functional groups that need to be preserved.

Lithium aluminum hydride is a more powerful reducing agent, capable of reducing a wider range of functional groups. Its use requires anhydrous solvents, such as tetrahydrofuran (THF), and is typically performed at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity. chemicalbook.com A general procedure involves suspending the imidazole carbaldehyde in THF, cooling the solution, and adding LiAlH₄ in portions. The reaction is often rapid, and after quenching the excess hydride, the desired alcohol can be isolated in high yield. chemicalbook.com For example, the reduction of 1-methyl-1H-5-formyl-imidazole with LiAlH₄ in THF afforded (1-methyl-1H-imidazol-5-yl)methanol in an 80% yield. chemicalbook.com

Table 1: Comparison of Reducing Agents for Imidazole Carbaldehydes

| Reducing Agent | Typical Solvent | Reaction Conditions | Selectivity | Example Precursor | Yield | Reference |

|---|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | Room Temperature, 24h | Mild, more selective for aldehydes/ketones | C-2 Aroyl Substituted Imidazoles | Not specified | nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temperature, <2h | Strong, less selective | 1-methyl-1H-5-formyl-imidazole | 80% | chemicalbook.com |

Substitution Reactions

The synthesis of imidazole alcohols can also be achieved through substitution reactions, although this is less direct than aldehyde reduction for introducing the hydroxymethyl group. One approach involves the reaction of an organometallic reagent with an appropriately functionalized imidazole. For instance, (1-methyl-1H-imidazol-2-yl)methanol derivatives can be prepared by treating 2-acyl-1H-imidazoles with organometallic reagents like Grignard reagents or organolithium compounds. jst.go.jp This reaction proceeds via nucleophilic addition to the carbonyl group, which is then protonated to yield the alcohol.

Another potential substitution pathway involves the displacement of a leaving group from the methyl position of a precursor molecule. For example, a 4-halomethyl-imidazole derivative could undergo nucleophilic substitution with a hydroxide source to yield the desired alcohol. The reverse of this reaction, converting the alcohol into a more reactive species like 5-chloromethyl-1-methyl-1H-imidazole hydrochloride by treatment with thionyl chloride, demonstrates the feasibility of transformations at this position. chemicalbook.com

Table 2: Substitution-Based Approaches to Imidazole Alcohols

| Method | Imidazole Precursor | Reagent | Reaction Type | Reference |

|---|---|---|---|---|

| Organometallic Addition | 2-Acyl-1H-imidazoles | Organometallic Reagents (e.g., Grignard) | Nucleophilic addition to carbonyl | jst.go.jp |

| Hydrolysis of Halide | 4-(Halomethyl)-imidazoles | Hydroxide source (e.g., NaOH) | Nucleophilic substitution | Hypothetical, based on reverse reaction chemicalbook.com |

Optimization of Synthetic Routes for Research Scale and Potential Scale-Up

Optimizing the synthesis of imidazole derivatives is crucial for both laboratory-scale research, where rapid access to analogs is needed, and for potential scale-up for industrial production. Key variables for optimization include reaction temperature, stoichiometry of reagents, and the use of modern synthetic technologies. acs.org

For traditional batch synthesis, a statistical approach like a central composite design can be used to rapidly identify optimal reaction conditions. For example, in the synthesis of 4(5)-(3-pyridyl)imidazole, it was found that the yield increased significantly when the temperature was raised from 132 to 160 °C and the equivalents of formamide were increased. acs.org The optimal yield of 74% was achieved at 160 °C with 9 equivalents of formamide, demonstrating a drastic improvement over the initial 20% yield. acs.org

Modern techniques offer significant advantages for optimization and scale-up:

Microwave-Assisted Synthesis : This method can dramatically reduce reaction times and improve yields by efficiently heating polar molecules. orientjchem.org Optimization using a factorial design can identify the ideal microwave power and irradiation time. For the synthesis of certain imidazoles, optimized conditions were found to be 720-watt power for approximately 5.7 minutes, yielding over 70% of the product. orientjchem.org

Ultrasound-Assisted Synthesis : Sonochemistry provides a green synthetic alternative by using ultrasonic waves to promote reactions. This can enhance reaction rates and yields, even under neat (solvent-free) conditions or with solid supports like silica to prevent reactant compaction. rsc.org

Continuous Plug Flow Reactors (PFRs) : PFRs offer distinct advantages for scale-up, enabling chemistry that may be difficult in batch processing. researchgate.netfigshare.com This technology allows for rapid, data-rich optimization and linear scale-up from research to pilot-plant quantities. Automated sampling and analysis can be integrated for efficient process development. researchgate.netfigshare.com Continuous flow was successfully used to produce a key 1H-4-substituted imidazole intermediate on a multi-kilogram scale. researchgate.netfigshare.com

Table 3: Modern Optimization Strategies for Imidazole Synthesis

| Strategy | Key Advantages | Optimized Parameters | Scale | Reference |

|---|---|---|---|---|

| Statistical Design (Batch) | Rapid identification of optimal conditions | Temperature, Reagent Stoichiometry | Research | acs.org |

| Microwave-Assisted | Reduced reaction time, improved yield, eco-friendly | Microwave Power, Irradiation Time | Research | orientjchem.org |

| Ultrasound-Assisted | Green chemistry, enhanced rates, solvent-free options | Ultrasonic frequency, Temperature | Research | rsc.org |

| Continuous Flow (PFR) | Rapid development, linear scale-up, data-rich | Flow rate, Temperature, Residence time | Research & Scale-Up | researchgate.netfigshare.com |

Advanced Structural Elucidation and Spectroscopic Analysis of 1 Methyl 2 Phenyl 1h Imidazol 4 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed picture of the atomic connectivity and chemical environment can be constructed.

The ¹H NMR spectrum of (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol is expected to display distinct signals corresponding to each unique proton environment in the molecule. The anticipated resonances include:

Phenyl Protons (C₆H₅-) : The five protons of the phenyl group attached to the C2 position of the imidazole (B134444) ring would likely appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm. Protons in different positions on the ring (ortho, meta, para) may have slightly different chemical shifts. For comparison, the related compound phenyl(4-phenyl-1H-imidazol-2-yl)methanol shows aromatic protons in the range of δ 7.12 to 7.74 ppm. nih.gov

Imidazole Ring Proton (-CH=) : A single proton is attached to the C5 position of the imidazole ring. This proton is expected to produce a singlet signal, anticipated in the region of δ 6.8 to 7.5 ppm.

Methylene (B1212753) Protons (-CH₂OH) : The two protons of the methylene group in the methanol (B129727) substituent are chemically equivalent and should appear as a singlet. This signal is expected around δ 4.5 to 4.8 ppm. In the analogue (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, the methylene protons appear as a singlet at 4.43 ppm in DMSO-d₆.

N-Methyl Protons (N-CH₃) : The three protons of the methyl group attached to the N1 position of the imidazole ring are expected to produce a sharp singlet, typically in the range of δ 3.6 to 4.0 ppm.

Hydroxyl Proton (-OH) : The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It could appear over a wide range and may exchange with D₂O. In phenyl(4-phenyl-1H-imidazol-2-yl)methanol, this proton is observed as a doublet at δ 6.27 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.8 | Multiplet |

| Imidazole C5-H | 6.8 - 7.5 | Singlet |

| Methylene (-CH₂OH) | 4.5 - 4.8 | Singlet |

| N-Methyl (N-CH₃) | 3.6 - 4.0 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. It is important to note that for some imidazole derivatives, the signals for the imidazole ring carbons can be difficult to detect in solution due to fast tautomerization processes; however, N-methylation prevents this and should allow for clearer spectra.

The expected signals are:

Imidazole Carbons : Three signals are expected for the C2, C4, and C5 carbons of the imidazole ring. The C2 carbon, bonded to the phenyl group and two nitrogen atoms, is expected to be the most downfield, likely in the δ 145-155 ppm range. The C4 and C5 carbons would appear further upfield.

Phenyl Carbons : The phenyl group will show several signals in the aromatic region (δ 125-140 ppm). The ipso-carbon (the one attached to the imidazole ring) will have a distinct chemical shift, while the ortho, meta, and para carbons will also produce characteristic signals.

Methylene Carbon (-CH₂OH) : The carbon of the methylene group is expected in the δ 55-65 ppm region.

N-Methyl Carbon (N-CH₃) : The N-methyl carbon should appear as a distinct signal in the upfield region, typically around δ 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| Imidazole C2 | 145 - 155 |

| Imidazole C4 | 135 - 145 |

| Imidazole C5 | 115 - 125 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (o, m, p) | 125 - 130 |

| Methylene (-CH₂OH) | 55 - 65 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, HSQC would show cross-peaks connecting the ¹H and ¹³C signals for the N-methyl group, the methylene group, the imidazole C5-H, and each of the protonated phenyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations would include:

A correlation from the N-methyl protons to the imidazole C2 and C5 carbons.

Correlations from the methylene protons (-CH₂OH) to the imidazole C4 and C5 carbons.

Correlations from the ortho-protons of the phenyl ring to the imidazole C2 carbon.

These 2D NMR experiments would provide definitive evidence for the proposed structure, confirming the substitution pattern of the imidazole ring and the connectivity of the phenyl and methanol groups.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretch : A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group (-OH) of the methanol moiety. This broadening is a result of hydrogen bonding.

C-H Stretches : Aromatic C-H stretching vibrations from the phenyl and imidazole rings are expected to appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the N-methyl and methylene groups would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretches : The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings will produce a series of characteristic sharp peaks in the fingerprint region, between 1450 and 1620 cm⁻¹.

C-O Stretch : A strong C-O stretching band from the primary alcohol group is expected to appear in the range of 1000-1080 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Imidazole/Phenyl C=C, C=N | Stretch | 1450 - 1620 | Medium to Strong |

FT-Raman spectroscopy provides complementary information to IR spectroscopy. While specific FT-Raman data for this compound are not available in the surveyed literature, the technique is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this molecule, FT-Raman would be expected to show strong signals for the aromatic ring stretching vibrations of the phenyl and imidazole rings. The symmetric "breathing" modes of the aromatic rings typically give rise to intense Raman bands. Vibrations involving the C-C backbone of the heterocyclic and phenyl systems would also be prominent. In contrast, the polar O-H and C-O stretching vibrations would likely be weaker in the Raman spectrum compared to their strong IR absorptions. This complementary nature makes the combination of IR and Raman spectroscopy a powerful tool for comprehensive vibrational analysis.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, with high resolution, its elemental formula. In the analysis of this compound derivatives, techniques like Electrospray Ionization (ESI) are commonly utilized. ESI-MS typically reveals the protonated molecule [M+H]⁺, from which the molecular weight can be readily deduced. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by comparing the experimentally measured mass to the calculated exact mass for potential formulas. For instance, the HRMS analysis of a chalcone (B49325) derivative containing a phenyl-imidazole moiety found an M+ ion at 288.12531 m/z, which was in close agreement with its calculated mass of 288.12626, confirming the molecular formula C₁₈H₁₆N₂O. mdpi.com This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

The data below illustrates typical mass spectrometry results for related phenyl-imidazole compounds.

| Compound | Molecular Formula | Technique | Calculated Mass (m/z) | Observed Ion (m/z) | Reference |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₂N₂O | Theoretical | 188.09496 | - | nih.gov |

| (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | C₁₉H₁₆N₂O | HRMS | 288.12626 | 288.12531 [M]⁺ | mdpi.com |

| 1-methyl-4-phenyl-1H-imidazol-2-amine | C₁₀H₁₁N₃ | ESI-MS | 173.09530 | Not Reported | researchgate.netresearchgate.net |

| 2,6-diphenyl-1H-imidazo[1,2-a]imidazole | C₁₇H₁₃N₃ | ESI-MS | 259.11095 | 260.2 [M+H]⁺ | researchgate.net |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

For example, the analysis of (1H-Imidazol-4-yl)methanol revealed a monoclinic crystal system with the space group C2/c, and its structure is stabilized by a two-dimensional network of hydrogen bonds. nih.gov Similarly, studies on other 1-phenyl-1H-imidazole derivatives have provided insights into how substituents on the phenyl ring affect the angle between the imidazole and arene rings, as well as the nature of weak C—H⋯N/O interactions that dictate the molecular packing. iucr.orgnih.gov This information is crucial for understanding structure-property relationships in the solid state.

The following table summarizes crystallographic data for representative imidazole derivatives, illustrating the type of detailed structural information obtained from this method.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| (1H-Imidazol-4-yl)methanol | C₄H₆N₂O | Monoclinic | C2/c | a=13.9180 Å, b=7.1980 Å, c=11.6509 Å, β=125.249° | nih.gov |

| 4-(1H-imidazol-1-yl)benzaldehyde | C₁₀H₈N₂O | Orthorhombic | Pca2₁ | a=15.020 Å, b=5.945 Å, c=9.508 Å | iucr.orgnih.gov |

| 1-(4-methoxyphenyl)-1H-imidazole | C₁₀H₁₀N₂O | Monoclinic | P2₁/c | a=11.171 Å, b=5.939 Å, c=13.578 Å, β=101.45° | iucr.orgnih.gov |

| 1-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate | C₁₂H₁₁N₅·2H₂O | Orthorhombic | Pna2₁ | a=18.8585 Å, b=4.7884 Å, c=14.4285 Å | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized derivative. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values, typically within ±0.4%, serves as strong evidence for the compound's purity and elemental composition. mdpi.com

For the parent compound, this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₂N₂O.

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 70.19% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.43% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.89% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.50% |

| Total | - | - | - | 188.230 | 100.00% |

This calculated composition provides a benchmark for experimental verification of synthesized this compound and its derivatives, ensuring the correct stoichiometry has been achieved.

Theoretical and Computational Chemistry Studies on 1 Methyl 2 Phenyl 1h Imidazol 4 Yl Methanol and Imidazole Analogs

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic understanding of the behavior of molecules, predicting their structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectra Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For imidazole (B134444) derivatives, DFT calculations are employed to optimize the molecular geometry and to determine key electronic properties. nih.govasianpubs.org These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity and lower kinetic stability. nih.gov

Analyses of the Molecular Electrostatic Potential (MEP) map, also derived from DFT calculations, help to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. orientjchem.org For instance, in related imidazole compounds, MEP surfaces often show negative potential regions around nitrogen atoms, indicating their susceptibility to electrophilic attack and involvement in hydrogen bonding. nih.govorientjchem.org

Time-Dependent DFT (TD-DFT) is an extension of DFT used to predict electronic absorption spectra (like UV-Vis spectra). researchgate.net By calculating the energies of electronic transitions, TD-DFT can help in the interpretation of experimental spectroscopic data and provide insights into the electronic nature of the excited states of (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol and its analogs. researchgate.net These computational studies are foundational for understanding the molecule's photophysical properties. acs.org

High-Level Correlated Calculations (e.g., SCS-RI-MP2-F12) for Energy and Properties

For more accurate energy and property calculations, high-level correlated methods are utilized. Spin-Component-Scaled Møller-Plesset second-order perturbation theory (SCS-MP2) is noted for being more accurate than standard MP2 for many applications. google.com The Resolution of Identity (RI) approximation significantly speeds up these calculations with minimal loss of accuracy. google.com

The explicitly correlated SCS-RI-MP2-F12 method represents a significant advancement, offering rapid convergence towards the complete basis set limit. nih.gov This high-level approach has been successfully applied to analyze the intermolecular interactions in imidazole derivatives, such as 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile. nih.gov In that study, electrostatic energy calculations based on experimental data were shown to be in good agreement with the total energy calculations performed using the SCS-RI-MP2-F12 method, validating the accuracy of this theoretical model for describing subtle energetic details. nih.gov Such methods are crucial for obtaining reliable data on interaction energies and molecular properties that are less dependent on the choice of basis set.

Analysis of Electronic Structure and Charge Density Distribution

The analysis of electron density distribution provides a detailed picture of the chemical bonding and intermolecular interactions within a crystal. This is often achieved by combining high-resolution X-ray diffraction experiments with theoretical calculations.

For analogs like 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, the experimental charge density distribution was determined using the Hansen-Coppens multipole model. nih.gov This analysis allows for the calculation of electrostatic properties such as atomic charges and the molecular dipole moment. nih.govresearchgate.net The study revealed that crystal packing was influenced by weak C-H···O and C-H···N hydrogen bonds and, notably, by lateral electrostatic interactions between antiparallel nitrile groups. nih.gov

Comparing experimental results with theoretical calculations provides a comprehensive understanding of the electronic structure. For instance, the electrostatic potential surface of a related nitroimidazole derivative displayed a large electronegative region around the nitro group, which is a key feature governing its interactions. researchgate.net Such analyses for this compound would elucidate the nature of its hydrogen bonding capabilities, particularly involving the hydroxyl group and the imidazole nitrogen atoms, and how these contribute to its solid-state structure and interactions with biological targets.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for predicting how a molecule like this compound might interact with biological macromolecules, providing a basis for rational drug design.

Ligand-Protein Interaction Profiling for Target Binding Insights

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov For various imidazole derivatives, docking studies have been conducted to investigate their potential as inhibitors for a range of protein targets, including those involved in cancer and infectious diseases. nih.govnih.govresearchgate.net

These studies typically reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of imidazole-phenothiazine hybrids against cancer targets identified specific amino acid residues (e.g., GLY695, SER696, ASP831) involved in hydrogen bonding, with calculated binding energies ranging from -5.93 to -7.23 kcal/mol. nih.govresearchgate.net Similarly, other studies on imidazole compounds have identified hydrophobic interactions with residues like Phenylalanine (PHE) as being crucial for binding. nih.gov

By performing docking studies with this compound against various protein targets, researchers can generate hypotheses about its potential biological activity and mechanism of action. The phenyl and methyl groups can participate in hydrophobic interactions, while the methanol (B129727) and imidazole moieties are prime candidates for forming hydrogen bonds.

| Imidazole Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Imidazole-Phenothiazine Hybrids | EGFR | -7.23 | ASP831 (H-bond), PHE699, LYS721 |

| Imidazole-Phenothiazine Hybrids | IGF | -6.11 | GLY695, SER696 (H-bond) |

| N1-substituted Imidazoles | SARS CoV-2 Nsp9 | -4.1 | PHE-41A (Hydrophobic) |

| Thiazole-linked Imidazoles | Rho6 Protein | -9.4 | Gln158 (H-bond), Arg108 (Arene-cation) |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand and its complex with a protein. tandfonline.com

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In modern drug discovery, the evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to avoid late-stage clinical trial failures. pharmaerudition.org In silico computational methods provide a rapid and cost-effective means to predict the pharmacokinetic profiles of novel compounds. nih.gov For this compound and its analogs, various computational tools and models can be employed to estimate their drug-likeness and ADME parameters. These predictions are generally based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts. rsc.org

Studies on various imidazole-based compounds have demonstrated the utility of these predictive models. nih.gov For instance, ADME predictions for novel benzimidazole (B57391) derivatives and other heterocyclic scaffolds are frequently used to identify candidates with favorable oral bioavailability and metabolic stability. japtronline.comresearchgate.net Computational analyses of imidazole derivatives often reveal good absorption and distribution characteristics, although specific substitutions can significantly impact properties like blood-brain barrier permeability and interaction with metabolic enzymes. nih.gov

The predicted ADME properties for this compound, based on analyses of structurally similar compounds found in the literature, are summarized in the interactive table below. These values are theoretical estimations derived from computational models.

Intermolecular Interaction Analysis in Condensed Phases (e.g., Hydrogen Bonding, Stacking Interactions)

The supramolecular arrangement of this compound in its condensed (solid) phase is governed by a variety of non-covalent intermolecular interactions. These forces dictate the crystal packing, influence physical properties like melting point and solubility, and are crucial for molecular recognition processes. Computational and crystallographic studies of related phenylimidazole and imidazole methanol structures provide significant insight into the interactions at play. nih.govnih.gov

Hydrogen Bonding: The most significant intermolecular force for this molecule is expected to be hydrogen bonding, owing to the presence of the hydroxyl (-OH) group and the nitrogen atoms of the imidazole ring. nih.gov Crystal structure analyses of similar imidazole-containing methanols reveal extensive hydrogen-bonding networks. nsf.govnih.gov Two primary types of hydrogen bonds are anticipated for this compound:

An interaction between the hydroxyl hydrogen (donor) and the unprotonated imine-like nitrogen atom of the imidazole ring (acceptor) of an adjacent molecule. nih.gov

An interaction where the hydroxyl oxygen (acceptor) engages with a hydrogen atom from a neighboring molecule, potentially a C-H bond from the phenyl or imidazole ring. iucr.org

These hydrogen bonds can lead to the formation of well-ordered, stable supramolecular structures, such as chains or sheets. nih.gov

Stacking Interactions: The presence of two aromatic systems, the phenyl ring and the imidazole ring, facilitates π-π stacking interactions. These interactions occur when the planar aromatic rings of adjacent molecules align face-to-face or in a slipped, offset fashion. rsc.org Studies on phenylimidazoles have shown that slipped π–π stacking interactions between imidazole and benzene (B151609) rings of neighboring molecules are common in the crystal packing. researchgate.net The strength and geometry of these interactions are influenced by the relative orientation of the rings and the presence of substituents. nih.gov

C-H···π interactions: Where a hydrogen atom attached to a carbon atom interacts with the electron cloud of a nearby aromatic ring. rsc.org

C-H···N and C-H···O interactions: These are weak hydrogen bonds where activated C-H groups (e.g., from the imidazole ring) act as donors to the nitrogen or oxygen atoms of neighboring molecules. iucr.org

Computational methods, such as Hirshfeld surface analysis, are often used to visualize and quantify these varied intermolecular contacts, providing a detailed understanding of how molecules assemble in the solid state. rsc.orgnih.gov For 4-phenylimidazole, a close analog, studies have shown that strong N–H···N intermolecular interactions contribute significantly to its cohesive energy. acs.org While the N-methylation in this compound precludes this specific interaction, the remaining functional groups ensure a rich network of other non-covalent forces.

Biological and Mechanistic Investigations of 1 Methyl 2 Phenyl 1h Imidazol 4 Yl Methanol Derivatives

In Vitro Biological Activities

Derivatives of the (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol scaffold have been the subject of extensive research to explore their potential therapeutic applications. These investigations have revealed a broad spectrum of biological activities, which are detailed in the following sections.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral) against Pathogenic Microorganisms

The imidazole (B134444) core is a key pharmacophore in many antimicrobial agents. mdpi.com Derivatives based on this structure have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi.

Halogen substitution has been shown to enhance the antimicrobial effects of some imidazole derivatives. nih.gov For instance, a series of 1,5-disubstituted 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles, which are analogues of the antifungal drug bifonazole, were synthesized and tested. While the parent 1,5-diphenyl-1H-pyrazole compound showed only weak activity, the introduction of chlorine atoms significantly increased its potency. nih.gov Specifically, certain dichloro and trichloro-derivatives demonstrated inhibitory effects against the yeasts Candida albicans and Cryptococcus neoformans, as well as the Gram-positive bacterium Staphylococcus aureus, with activity similar or superior to bifonazole. nih.gov Furthermore, their activity against Mycobacterium tuberculosis was found to be superior to the reference drugs clotrimazole (B1669251) and econazole. nih.gov In contrast, replacing the chlorine atoms with fluorine resulted in inactive compounds. nih.gov

Other research has focused on different modifications of the imidazole structure. A study involving thirty-four imidazole-based compounds found that while none possessed antibacterial activity, several exhibited strong antifungal properties. researchgate.net Compounds with specific substitutions displayed potent activity against all tested fungal species, while others showed moderate effects. researchgate.net Similarly, imidazole-containing chalcones have been identified as being effective against Aspergillus fumigatus, the fungus responsible for pulmonary aspergillosis. mdpi.com In another study, a series of vanillyl–imidazolidinyl–sulfamethoxazole derivatives were synthesized, with some showing a broad spectrum of antimicrobial activity. nih.gov The investigation of bis-benzimidazole derivatives also identified a thienyl-substituted compound with significant activity against bacteria such as Bacillus licheniformis, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumonia, as well as the fungus Fusarium solani. researchgate.net

| Derivative Class | Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Dichloro and trichloro-derivatives of 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles | Candida albicans, Cryptococcus neoformans (yeast) | Similar or superior to bifonazole | nih.gov |

| Dichloro and trichloro-derivatives of 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles | Staphylococcus aureus (Gram-positive bacteria) | Similar or superior to bifonazole | nih.gov |

| Dichloro and trichloro-derivatives of 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles | Mycobacterium tuberculosis | Superior to clotrimazole and econazole | nih.gov |

| Thienyl-substituted bis-benzimidazole | Bacillus licheniformis, Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumonia (bacteria) | Significant activity | researchgate.net |

| Thienyl-substituted bis-benzimidazole | Fusarium solani (fungi) | Significant activity | researchgate.net |

Antiproliferative and Anticancer Activities in Cell Lines

Imidazole derivatives have emerged as a promising class of compounds in oncology research, with numerous studies demonstrating their antiproliferative effects against various cancer cell lines. semanticscholar.org

A novel series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives was synthesized and tested against the A375P human melanoma cell line. Most of these compounds exhibited superior antiproliferative activities compared to Sorafenib, a known RAF inhibitor. nih.gov One compound in particular, designated 7a, showed potent activity against the A375P cell line with an IC50 value of 0.62 μM. nih.gov

In another study, various substituted 2,4,5-triphenyl-1H-imidazole derivatives were evaluated for their in vitro antiproliferative activity against human non-small cell lung carcinoma (A549) cell lines. semanticscholar.org The compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) (6f) was identified as the most promising, with an IC50 of 15 μM and inhibiting the growth of 90.33% of the cancer cells. semanticscholar.org This high activity was attributed to the presence of heteroatom nitrogen, phenolic -OH, iodo, and methoxy (B1213986) groups. semanticscholar.org

Further research on 4-acetylphenylamine-based imidazole derivatives identified several compounds as promising anticancer agents. nih.gov These compounds demonstrated high cytotoxicity against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov Notably, compounds 14 and 22 were most selective against PPC-1 and U-87 cell lines, with EC50 values ranging from 3.1 to 47.2 µM. nih.gov Similarly, a series of 2-(fluorophenyl)-1H-benzimidazole derivatives showed significant in vitro antiproliferative activity, with ortho- and para-fluoro substituted compounds being generally more active. acgpubs.org

| Derivative | Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Compound 7a (pyrimidin-4-yl-1H-imidazol-2-yl derivative) | A375P human melanoma | IC50 = 0.62 μM | nih.gov |

| Compound 6f (2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol) | A549 non-small cell lung carcinoma | IC50 = 15 μM | semanticscholar.org |

| Compound 14 (1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one) | PPC-1 prostate carcinoma | EC50 = 4.1 ± 1.0 µM | nih.gov |

| Compound 14 (1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one) | U-87 glioblastoma | EC50 = 3.1 ± 0.1 µM | nih.gov |

| Compound 22 (1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one) | PPC-1 prostate carcinoma | EC50 = 47.2 ± 1.2 µM | nih.gov |

Anti-inflammatory and Analgesic Research in Pre-clinical Models

The therapeutic potential of imidazole derivatives extends to the treatment of inflammation and pain. Research has shown that certain compounds from this class exhibit significant anti-inflammatory and analgesic properties in preclinical models.

A study on newly synthesized methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles evaluated their anti-inflammatory and analgesic profiles using carrageenan-induced rat paw edema and writhing tests, respectively. nih.gov The activities of the tested compounds were found to be comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov This suggests that both the oxadiazole and triazole scaffolds incorporating an imidazole moiety can be considered valuable pharmacophores for developing new anti-inflammatory and analgesic agents. nih.gov

The mechanisms underlying these effects often involve the modulation of inflammatory mediators. For example, studies on methanol (B129727) extracts of certain plants containing active compounds have demonstrated that their anti-inflammatory action can be attributed to a decrease in the levels of malondialdehyde (MDA), cyclooxygenase 2 (COX-2), and tumor necrosis factor-α (TNF-α) in edema paws. nih.gov This is often accompanied by an increase in the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GRx). nih.govresearchgate.net The analgesic effects observed in models like the acetic acid-induced writhing response are linked to the inhibition of prostaglandin (B15479496) biosynthesis. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Kinase, Indoleamine 2,3-Dioxygenase, Insulin-Degrading Enzyme)

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in a range of diseases.

In the context of Alzheimer's disease, 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) has been identified as a key enzyme. A series of 44 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as novel 17β-HSD10 inhibitors. nih.gov Among them, compound 33, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide, demonstrated high inhibitory efficacy with an IC50 value of 1.65 ± 0.55 μM. nih.gov

In the field of oncology, protein kinases are crucial targets. A study on pyrimidin-4-yl-1H-imidazol-2-yl derivatives identified compound 7a as a selective and potent inhibitor of CRAF, a serine/threonine-protein kinase. nih.gov This compound showed strong antiproliferative activity against melanoma cell lines, highlighting its potential as a kinase inhibitor for cancer therapy. nih.gov

Additionally, other research has pointed to the potential of imidazole derivatives to inhibit acetylcholinesterase (AChE), an enzyme involved in neurodegenerative conditions like Alzheimer's disease. One study reported that (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol exhibited moderate AChE inhibitory activity, suggesting it could be a lead compound for further development in this area. smolecule.com

| Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Compound 33 (N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide) | 17β-HSD10 | 1.65 ± 0.55 μM | Alzheimer's Disease | nih.gov |

| Compound 7a (pyrimidin-4-yl-1H-imidazol-2-yl derivative) | CRAF Kinase | - | Cancer (Melanoma) | nih.gov |

| (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | Acetylcholinesterase (AChE) | Moderate activity | Neurodegenerative Disease | smolecule.com |

Receptor Antagonism Mechanisms (e.g., Angiotensin II Receptor)

The versatility of the imidazole scaffold is also evident in its ability to interact with cellular receptors. Research has led to the development of imidazole derivatives that act as potent and selective receptor antagonists.

A series of amidine-substituted phenyl-, benzyl-, and phenethylimidazoles were synthesized and evaluated as ligands for the histamine (B1213489) H3 receptor. nih.gov The insertion of a phenyl ring between the imidazole ring and the amidine group resulted in compounds with antagonist properties. The benzyl (B1604629) series proved to be the most potent. nih.gov Specifically, compounds 9c and 18 were identified as powerful ligands for the H3 receptor, exhibiting Ki values of 16 nM and 7.2 nM, respectively. nih.gov

While the focus of this section is on antagonism, it is noteworthy that imidazole derivatives can also function as receptor agonists. For example, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered to directly activate the human constitutive androstane (B1237026) receptor (CAR) at nanomolar concentrations. nih.gov Eprosartan is another example of an imidazole derivative that functions as an angiotensin II inhibitor. researchgate.net

Antiparasitic Activity Investigations

Imidazole-based compounds have long been a cornerstone in the treatment of parasitic infections, and ongoing research continues to identify new derivatives with potent activity. researchgate.netresearchgate.net

A series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against the protozoa Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.net All of the tested compounds demonstrated strong activity, with IC50 values in the nanomolar range, which were even better than metronidazole, a standard drug for these parasitic infections. researchgate.net

Similarly, an investigation into 2-phenyl-2H-indazole derivatives revealed potent antiprotozoal activity. nih.gov Derivatives substituted with electron-withdrawing groups such as methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl showed the best potency against E. histolytica (IC50 < 0.050 µM). Derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl substitutions were most active against G. intestinalis (IC50 < 0.050 µM). nih.gov

Research into treatments for Chagas disease, caused by Trypanosoma cruzi, has also explored imidazole-related structures. A hit compound based on a 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold showed superior in vitro activity against T. cruzi (IC50 = 7 μM) compared to the current drug benznidazole (B1666585) (IC50 = 34 μM). nih.gov Subsequent synthesis of analogues identified compound 16, which demonstrated potent activity against intracellular amastigotes of T. cruzi in infected cells with IC50 values of 0.16 ± 0.02 μM (LLC-MK2 cells) and 0.13 ± 0.01 μM (C2C12 cells). nih.gov The mechanism of action for some imidazole derivatives against parasites is thought to involve the induction of oxidative stress. researchgate.net

| Derivative Class | Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Trichomonas vaginalis, Giardia intestinalis, Entamoeba histolytica | Nanomolar range (better than metronidazole) | researchgate.net |

| 2-Phenyl-2H-indazoles with electron-withdrawing groups | Entamoeba histolytica | < 0.050 µM | nih.gov |

| 2-Phenyl-2H-indazoles with specific substitutions | Giardia intestinalis | < 0.050 µM | nih.gov |

| Compound 16 (4-(4-nitrophenyl)-1H-1,2,3-triazole derivative) | Trypanosoma cruzi (intracellular amastigotes) | 0.13 - 0.16 µM | nih.gov |

Antioxidant Research (e.g., DPPH Radical Scavenging Assay)

No studies reporting the evaluation of this compound in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or other standard antioxidant tests were found. Research on other imidazole derivatives has shown that their antioxidant potential can be influenced by the nature and position of substituents on the imidazole and phenyl rings. centralasianstudies.orgnih.gov However, without experimental data for this compound, its capacity as an antioxidant remains undetermined.

Anti-hepatitis B Virus (HBV) Activity in Cell-Based Assays

There is no available research documenting the testing of this compound for anti-HBV activity in cell-based assays. While some benzimidazole (B57391) derivatives have been investigated as potential inhibitors of HBV replication, this information is not directly applicable to the specified imidazole compound. nih.govnih.gov The potential for this compound to inhibit HBV replication is currently unknown.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Impact of Substituent Modifications on Biological Potency and Selectivity

Due to the absence of SAR studies, there is no information on how modifying the methyl group, the phenyl ring, or the methanol moiety of this compound would affect its biological potency and selectivity for any particular target.

Conformational Requirements for Biological Efficacy

No conformational analysis or computational modeling studies have been published that would provide insight into the specific three-dimensional arrangement required for the biological efficacy of this compound.

Mechanistic Insights into Biological Action at the Molecular and Cellular Level

There is a lack of research into the molecular and cellular mechanisms of action for this compound.

Tubulin Binding and Cellular Cytoskeleton Disruption

No studies have been published that investigate the interaction of this compound with tubulin or its effects on the cellular cytoskeleton. While various other imidazole and benzimidazole derivatives have been identified as tubulin polymerization inhibitors, there is no evidence to suggest that this compound shares this mechanism of action. nih.govmdpi.comnih.gov

Applications in Chemical Research Beyond Biological Contexts

Role in Heterogeneous Catalysis (e.g., Henry Reaction)

While direct studies employing (1-methyl-2-phenyl-1H-imidazol-4-yl)methanol as a heterogeneous catalyst are not prominent in the literature, the utility of related 2-phenyl-1H-imidazole derivatives is documented. These compounds have been explored as catalysts, particularly when supported on solid materials like clay minerals, which facilitates their use in heterogeneous systems. researchgate.net

The Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, is a key example. Research has shown that various derivatives of 2-phenyl-1H-imidazole can catalyze this reaction. researchgate.net The basic nitrogen atom in the imidazole (B134444) ring is capable of deprotonating the nitroalkane, forming a nitronate anion, which then acts as a nucleophile. When these imidazole derivatives are immobilized on solid supports like montmorillonite (B579905) clay, they function as effective and recyclable heterogeneous catalysts. researchgate.netpnu.ac.irorientjchem.org This approach combines the catalytic activity of the imidazole core with the practical advantages of heterogeneous catalysis, such as ease of separation and catalyst reuse. orientjchem.orgmdpi.com The synthesis of various imidazole derivatives can be achieved with high yields using clay as an efficient, reusable, and environmentally friendly catalyst. orientjchem.org

Development of Fluorescent Molecules and Sensors

The imidazole ring is a common structural motif in the design of fluorescent molecules and chemosensors due to its unique electronic properties and strong metal-binding affinity. unigoa.ac.innih.gov Imidazole-based sensors have been developed for the detection of various analytes, including toxic heavy metal ions like mercury (Hg²⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.govacs.orgrsc.orgnih.gov The sensing mechanism often involves a change in fluorescence—either enhancement ("turn-on") or quenching ("turn-off")—upon binding of the target analyte. rsc.orgnih.gov

A crucial structural feature of this compound is the methyl group on the nitrogen atom. Studies on other donor-acceptor type imidazole molecules have shown that N-methylation can have a profound effect on the molecule's geometry and photophysical properties. arkat-usa.orgsemanticscholar.org The introduction of a methyl group can lead to a more twisted molecular structure, which in turn can give rise to a phenomenon known as aggregation-induced emission (AIE). arkat-usa.orgsemanticscholar.org AIE luminogens are weakly fluorescent in solution but become highly emissive in an aggregated or solid state, making them valuable for applications like organic light-emitting diodes (OLEDs) and bio-imaging. arkat-usa.orgsemanticscholar.orgresearchgate.net This highlights the potential for N-methylated imidazoles, such as the title compound, to serve as scaffolds for advanced fluorescent materials.

The table below summarizes examples of imidazole-based fluorescent sensors and their target analytes.

| Imidazole Derivative Type | Target Analyte(s) | Sensing Mechanism | Reference |

| Imidazole-functionalized polyfluorene | Cu²⁺, CN⁻ | Fluorescence quenching by Cu²⁺, recovery by CN⁻ | acs.org |

| Isoindole-imidazole Schiff base | Zn²⁺ | Fluorescence turn-on | nih.gov |

| Diphenyl-imidazole dipodal Schiff base | Zn²⁺, Pyrophosphate ions | Fluorescence enhancement | unigoa.ac.in |

| 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg²⁺ | Colorimetric and fluorescence turn-off | rsc.org |

| N1-functionalized imidazoles | Picric Acid | Fluorescence quenching | rsc.org |

Coordination Chemistry and Metal Complex Formation as Ligands

Imidazole and its derivatives have been extensively used as ligands in coordination chemistry for decades. nih.gov The success of these compounds as ligands is attributed to the nitrogen atoms in the imidazole ring, which can readily donate their lone pair of electrons to form stable coordinate bonds with metal ions. nih.gov

A wide variety of transition metals have been shown to form complexes with imidazole-based ligands, including manganese (Mn(II)), cobalt (Co(II)), nickel (Ni(II)), and copper (Cu(II)). rdd.edu.iqresearchgate.netuomustansiriyah.edu.iq The resulting metal complexes exhibit diverse geometries, with octahedral being a common arrangement. rdd.edu.iqresearchgate.netuomustansiriyah.edu.iq These complexes are typically characterized using a suite of analytical techniques, including FT-IR and UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. researchgate.netuomustansiriyah.edu.iq

The specific structure of this compound, featuring both a potential N-donor from the imidazole ring and an O-donor from the methanol (B129727) group, suggests it could act as a bidentate ligand, potentially forming chelate complexes with metal ions. The synthesis of N-heterocyclic carbene (NHC) precursors, which are excellent ligands in metal-based catalysis, often begins with imidazole structures like 1H-imidazole-1-methanol. wisconsin.edu The formation of stable metal complexes is a foundational aspect of many catalytic and material science applications.

The table below lists examples of metal complexes formed with various imidazole-based ligands.

| Ligand Type | Metal Ion(s) | Proposed Geometry | Reference |

| Azo Imidazole Derivative | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral | rdd.edu.iqresearchgate.netuomustansiriyah.edu.iq |

| 1,3-di(1H-imidazol-1-yl)-2-propanol | Zn(II), Cu(II), Co(II), Ni(II) | Tetrahedral | researchgate.net |

| Imidazole (as a secondary ligand) | Hg(II), Mn(II), Ni(II), Co(II), Cu(II) | Octahedral | researchgate.net |

| General Imidazole Ligands | Co, Fe, Mn | Not specified | sciencegate.app |

Q & A

Q. What experimental controls are critical in evaluating the compound’s in vitro toxicity?

- Methodological Answer : Include vehicle controls (e.g., PBS for solubility issues) and cell viability assays (MTT, resazurin). Test concentrations in a logarithmic range (1–100 μM) to establish dose-response curves. Validate results across ≥3 independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.